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Compound of Interest

Compound Name:
(4-Bromomethyl-piperidin-1-yl)-

acetic acid

CAS No.: 1353957-19-3

Cat. No.: B3233894

Get Quote

Part 1: The Pharmacophore & Physicochemical
Engineering
The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs

(appearing in >70 marketed therapeutics).[1] Its ubiquity stems from its ability to project

substituents into defined 3D space (chair conformation) and its capacity to form key hydrogen

bonds. However, the native piperidine scaffold presents two primary liabilities: high basicity

(pKa ~11) and oxidative metabolic instability.

The Basicity-Lipophilicity Trade-off
The secondary amine of piperidine is highly basic. At physiological pH (7.4), it exists almost

exclusively as the cationic ammonium species.

Consequence: High basicity correlates with hERG channel inhibition (cardiotoxicity) and poor

passive membrane permeability (low
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), despite high solubility.

Engineering Solution: pKa modulation via electron-withdrawing groups (EWGs).

Table 1: Impact of Fluorination on Piperidine Basicity and Lipophilicity Data generalized from

standard medicinal chemistry datasets (e.g., J. Med. Chem. 2006, 49, 5029).

Scaffold
Structure

Substituent pKa (approx.) LogD
Strategic
Utility

Piperidine None 11.0 Reference
High solubility,

hERG risk.

4-

Fluoropiperidine
4-F 9.5 +0.2

Moderate pKa

drop; blocks C4-

metabolism.

3-

Fluoropiperidine
3-F 8.4 +0.4

Significant pKa

drop; introduces

dipole vector.

3,3-

Difluoropiperidin

e

3,3-diF 7.2 +0.8

Neutral at pH

7.4; high

permeability.

2-

Methylpiperidine
2-Me 11.2 +0.3

Increases steric

bulk; minimal

pKa effect.

Conformational Control
Piperidine adopts a chair conformation. Substituents prefer the equatorial position to avoid 1,3-

diaxial interactions (A-value).

The "Fluorine Effect": In 3-fluoropiperidines, the protonated nitrogen can form an

intramolecular charge-dipole interaction with an axial fluorine, stabilizing the axial conformer.

This can be exploited to lock specific ligand geometries.

Part 2: Strategic Building Block Classes
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Drug developers should categorize piperidine blocks by their functional utility in the SAR

(Structure-Activity Relationship) cycle.

Class A: Core Functional Scaffolds
4-Piperidones: Versatile precursors for reductive amination or Wittig reactions to install C4-

complexity (e.g., Fentanyl analogs).

Nipecotic/Isonipecotic Acids: C3/C4 carboxylates used to link piperidines to larger scaffolds

via amide bonds.

Class B: Metabolic Blockers
Deuterated Piperidines:

-piperidine blocks CYP450-mediated oxidative dealkylation without altering binding affinity.

Gem-dimethyl Piperidines: 3,3-dimethyl or 4,4-dimethyl blocks introduce steric bulk to retard

metabolism at the

- or

-carbons.

Class C: Bioisosteres & Rigidified Systems
When the piperidine core is too flexible (entropic penalty upon binding), rigidification is

required.

Spiro-piperidines: (e.g., 2-azaspiro[3.5]nonane) Restrict conformational freedom and lower

lipophilicity.

Bridged Bicycles: (e.g., 8-azabicyclo[3.2.1]octane - Tropane) Lock the nitrogen lone pair

vector.

Part 3: Synthetic Methodologies & Protocols[1]
Synthesis of complex piperidines generally follows two logic streams: Ring Construction (from

acyclic precursors or pyridines) or Late-Stage Functionalization (of the pre-formed ring).
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Diagram 1: Synthetic Decision Tree

Target Piperidine

Chiral Center
Required?

Substituent Position

Pyridine Reduction
(Asymmetric Hydrogenation)Yes (Stereocontrol)

De Novo Cyclization
(e.g., Aza-Diels-Alder)

No / Complex Core

Final Building Block
C2-Functionalization

(Anodic/Lithiation)
Alpha-Subst.

C3/C4 Functionalization
(Cross-Coupling)

Distal Subst.

Click to download full resolution via product page

Caption: Decision matrix for selecting synthetic routes based on stereochemical and

regiochemical requirements.

Protocol 1: Asymmetric Hydrogenation of Substituted
Pyridines
This is the most reliable method to access chiral piperidines (e.g., C2 or C3 substituted) on a

multigram scale.

Mechanism: Heterogeneous or homogeneous catalysis reducing the aromatic pyridine ring.

Key Reagents:

(high pressure), Catalyst (Rh, Ru, or Pd), Chiral Ligand (e.g., Josiphos).

Procedure (Representative):

Substrate Preparation: Dissolve 2-methylpyridine (10 mmol) in acetic acid/methanol (1:1

v/v, 20 mL).

Catalyst Loading: Add
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(Adams' catalyst, 5 mol%) or a chiral Rh-complex for enantioselectivity.

Hydrogenation: Pressurize the autoclave to 50 bar

. Stir at 25°C for 12 hours.

Workup: Filter through Celite to remove catalyst. Concentrate the filtrate under reduced

pressure.

Salt Formation: Treat the residue with HCl/dioxane to precipitate the piperidinium

hydrochloride salt.

Critical Note: Partial reduction to tetrahydropyridines (enamines) can occur if pressure is too

low. Acidic media prevents catalyst poisoning by the amine product.

Protocol 2: -Lithiation/Trapping (Beak-Lee Methodology)
For introducing substituents at the C2 position of N-Boc piperidines. This method relies on the

dipole-stabilized carbanion.

Activation: Dissolve N-Boc-piperidine (1.0 equiv) in anhydrous ether at -78°C under Argon.

Deprotonation: Add s-BuLi (1.2 equiv) dropwise. The coordination of Lithium to the Boc

carbonyl oxygen directs deprotonation to the

-position (C2).

Equilibration: Stir for 1-2 hours at -78°C.

Electrophile Trapping: Add the electrophile (e.g., MeI,

, or an aldehyde).

Warm & Quench: Allow to warm to room temperature slowly. Quench with saturated

.

Why this works: The Boc group provides Complex Induced Proximity Effect (CIPE), making

the
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-proton kinetically acidic.

Part 4: Medicinal Chemistry Application (SAR Logic)
When optimizing a lead compound containing a piperidine, use the following logic flow to

address ADME liabilities.

Diagram 2: Piperidine Optimization Logic

Lead Liability Identified

High hERG Inhibition
(Cardiotoxicity)

High Clearance
(Metabolic Instability)

Low Permeability
(Poor Bioavailability)

Strategy: Lower pKa
(Add 3-F, 4-F, or O-bridge)

Reduce basicity

Strategy: Block Soft Spots
(Add gem-dimethyl or Deuterium)

Steric shielding

Strategy: Increase Lipophilicity
(N-alkylation or C-alkylation)

LogD adjustment

Validate in Assay
(Patch Clamp / Microsomes)
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Caption: Workflow for troubleshooting common piperidine-associated liabilities in drug

candidates.

Case Study: hERG Mitigation via Fluorination
In the development of Ibrutinib (BTK inhibitor) and various GPCR ligands, the piperidine moiety

was a liability due to hERG binding (which often involves

-cation interactions between the channel and the basic amine).

Intervention: Introduction of a fluorine atom at the C3 or C4 position.
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Result: The electron-withdrawing nature of fluorine lowered the pKa of the amine by 1-2 log

units (from ~10.5 to ~8.5). This reduced the concentration of the cationic species at

physiological pH, significantly decreasing hERG affinity without abolishing target binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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